
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in various tissues, including the central and peripheral nervous systems. TRPV1 is involved in the perception of pain, temperature, and other sensory stimuli, and its dysregulation has been implicated in several pathological conditions.
Applications De Recherche Scientifique
Human Urinary Carcinogen Metabolites: Biomarkers for Tobacco and Cancer
This study discusses the utility of measuring human urinary carcinogen metabolites, including various metabolites of benzene and nitrosamines, to obtain crucial information about tobacco use and cancer. Such metabolites serve as biomarkers for carcinogen exposure and metabolism in humans (Hecht, 2002).
Urease Inhibitors as Potential Drugs for Gastric and Urinary Tract Infections
This review covers the patent literature on urease inhibitors with potential applications in medicine, highlighting their role in treating infections caused by Helicobacter pylori and Proteus species. Despite the effectiveness of these compounds, the review notes the need for further exploration of urease inhibition (Kosikowska & Berlicki, 2011).
Urea Biosensors: A Comprehensive Review
This comprehensive review focuses on the advances in biosensors for detecting and quantifying urea concentrations, highlighting the significance of urea detection in various fields such as medical diagnostics, food preservation, and agriculture. It discusses different materials used for enzyme immobilization in urea biosensors (Botewad et al., 2021).
Ethyl Carbamate in Foods and Beverages
This review examines the presence of ethyl carbamate, a genotoxic and carcinogenic compound, in fermented foods and beverages. The paper discusses its formation mechanisms, health implications, and potential strategies for reducing its levels in food products (Weber & Sharypov, 2009).
Therapeutic Potential of Ursolic Acid
Ursolic acid, found in several plants, exhibits a range of biological activities including anti-tumor, anti-diabetic, and neuroprotective properties. This review presents the evidence of its beneficial effects for managing neurodegenerative and psychiatric disorders, underscoring the chemical's versatility in therapeutic applications (Ramos-Hryb et al., 2017).
These studies, while not directly associated with the precise chemical compound inquired about, reflect the extensive range of scientific inquiry into related compounds. They highlight the diverse applications and the importance of such research in understanding chemical interactions, potential therapeutic uses, and the implications for human health and disease. For further exploration of these topics and access to a wealth of scientific insights, visiting consensus.app is recommended.
Propriétés
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-3-26-17-10-8-16(9-11-17)23-13-15(12-19(23)24)21-20(25)22-18-7-5-4-6-14(18)2/h8-11,14-15,18H,3-7,12-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXHAIBEUONXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(4-chloro-3-fluorophenyl)methyl]-N-(2-hydroxypropyl)acetamide](/img/structure/B2440249.png)
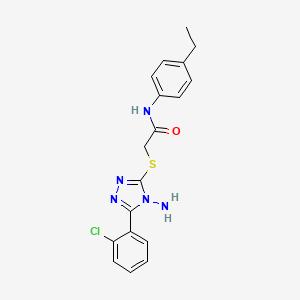
![2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2440252.png)

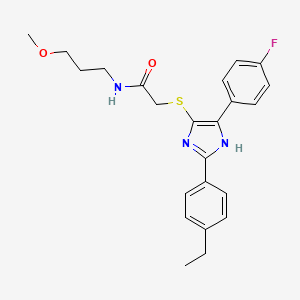
![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate](/img/structure/B2440260.png)
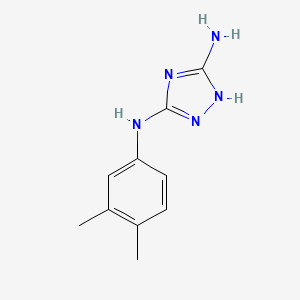

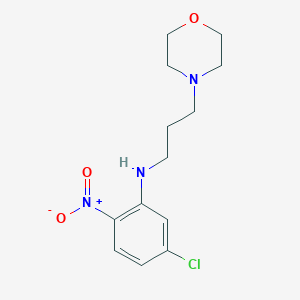
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde](/img/structure/B2440265.png)
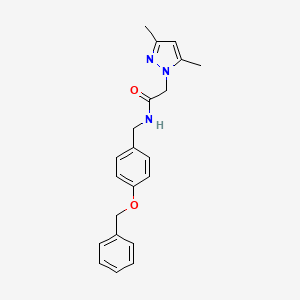
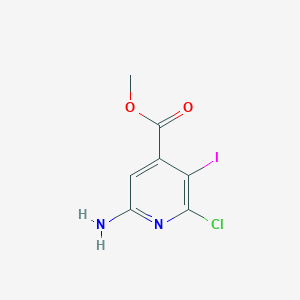
![4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone](/img/structure/B2440269.png)
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2440272.png)